3-Bromo-4-methoxy-6-methyl-1H-indazole
Description
The exact mass of the compound this compound is 239.98983 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-4-methoxy-6-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMNCPDDIVQCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283896 | |
| Record name | 3-Bromo-4-methoxy-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-17-5 | |
| Record name | 3-Bromo-4-methoxy-6-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methoxy-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 3-Bromo-4-methoxy-6-methyl-1H-indazole
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-methoxy-6-methyl-1H-indazole: A Versatile Scaffold for Drug Discovery
Executive Summary
This compound is a substituted heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of the indazole core, a "privileged scaffold" in medicinal chemistry, this molecule presents a unique combination of functional groups ripe for synthetic elaboration.[1][2] The strategic placement of a bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions.[3] Concurrently, the methoxy and methyl groups on the benzene ring, along with the reactive N-H moiety of the pyrazole ring, provide additional points for modification to fine-tune the physicochemical and pharmacological properties of derivative compounds. This guide serves to consolidate the predicted chemical properties, plausible synthetic strategies, and key reactivity patterns of this molecule, providing researchers, scientists, and drug development professionals with a foundational understanding of its potential as a core building block for novel therapeutics.
Molecular Structure and Foundational Characteristics
The 1H-indazole is an aromatic bicyclic heterocycle consisting of a fused benzene and pyrazole ring.[2] The specific substitution pattern of this compound endows it with distinct chemical characteristics crucial for its role as a synthetic intermediate.
-
3-Bromo Group: This is arguably the most important feature for synthetic utility. The carbon-bromine bond is a well-established reactive site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[4]
-
4-Methoxy Group: This electron-donating group influences the electronic properties of the aromatic system. It can act as a hydrogen bond acceptor in ligand-receptor interactions and can be cleaved under specific conditions to yield a phenol, providing another site for derivatization.
-
6-Methyl Group: This group adds lipophilicity and steric bulk, which can be crucial for optimizing binding affinity and selectivity for a biological target.
-
1H-Indazole Core: The acidic proton on the N1 nitrogen can be readily removed or substituted, enabling N-alkylation, N-arylation, or N-acylation to modulate properties such as solubility and metabolic stability.[5][6]
Caption: Structure of this compound.
Physicochemical and Spectroscopic Profile (Predicted)
| Property | Value | Basis of Estimation |
| Molecular Formula | C₉H₉BrN₂O | Calculated from structure |
| Molecular Weight | 241.09 g/mol | Calculated from structure |
| Appearance | Likely a white to off-white or pale yellow solid | Inferred from similar substituted indazoles[7][8] |
| Predicted LogP | ~2.5 - 3.0 | Inferred from related structures like 3-bromo-4-methoxy-1-methyl-1H-indazole (LogP ~2.24)[9] |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, methanol, and ethyl acetate. | General property of similar heterocyclic compounds |
Spectroscopic Analysis (Inferred)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (~δ 6.8-7.5 ppm) corresponding to the protons at the C5 and C7 positions.
-
N-H Proton: A broad singlet is anticipated at δ > 10 ppm, which is characteristic of the indazole N-H.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 hydrogens is expected around δ 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 3 hydrogens should appear further upfield, likely around δ 2.4-2.6 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Signals for the seven aromatic carbons of the indazole core are expected between δ 110-155 ppm. The carbon bearing the methoxy group (C4) would be significantly shielded.
-
C-Br Carbon: The carbon attached to the bromine (C3) will likely appear in the δ 115-125 ppm range.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, likely δ 15-25 ppm.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 240 and 242.
-
Common fragmentation patterns would involve the loss of Br, CH₃, and OCH₃ radicals.
-
Plausible Synthesis Strategy
A robust synthesis of the indazole core can be achieved through various established methods, often involving the cyclization of ortho-substituted phenylhydrazines or related precursors.[5] A plausible retrosynthetic pathway for this compound is outlined below.
Caption: Retrosynthetic analysis for the target indazole.
Proposed Experimental Protocol: Synthesis via Diazotization and Cyclization
This protocol is a conceptualized pathway based on established chemical principles for indazole synthesis.
-
Step 1: Bromination of 2-Amino-4-methoxy-6-methyltoluene.
-
Dissolve the starting aniline derivative in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes. The use of NBS is critical here as a milder brominating agent to ensure regioselective bromination ortho to the amine and to prevent over-bromination, a common side reaction with elemental bromine.[10]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate, extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-Amino-3-bromo-4-methoxy-6-methyltoluene by column chromatography on silica gel.
-
-
Step 2: Diazotization and Intramolecular Cyclization.
-
Suspend the purified aminotoluene from Step 1 in a mixture of acetic acid and propionic acid.
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C. This in situ formation of the diazonium salt is a classic and highly reliable transformation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The warming facilitates the intramolecular cyclization to form the indazole ring.
-
Pour the reaction mixture into ice water and neutralize carefully with a base such as sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.
-
Chemical Reactivity and Derivatization
The true value of this compound in drug discovery lies in its potential for derivatization at multiple sites.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 6-Bromo-4-methoxy-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-4-methoxy-6-methyl-1H-indazole CAS number and identifiers
An In-Depth Technical Guide to 3-Bromo-4-methoxy-6-methyl-1H-indazole
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of this compound, a strategically substituted derivative poised for significant applications in drug discovery and development. We will explore its fundamental chemical identifiers, propose a robust synthetic pathway grounded in established chemical principles, and detail its potential as a versatile building block for creating libraries of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this valuable intermediate in their programs.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible scientific research. While a specific CAS number for this compound is not prominently listed in major public databases, its identity can be unequivocally established through its structural formula and systematic nomenclature. For reference, structurally similar compounds are well-documented, such as 6-Bromo-3-methyl-1H-indazole (CAS 7746-27-2) and 3-Bromo-4-methoxy-1-methyl-1H-indazole (CAS 1779786-94-5).[3][4]
The key physicochemical and structural properties of the title compound are summarized below.
| Identifier | Value / Representation |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN2)BrOC |
| InChI Key | (Generated upon synthesis) |
| CAS Number | Not assigned or not publicly available |
| Appearance | Expected to be an off-white to light-colored solid |
Structural Diagram:
Caption: Chemical structure of this compound.
Plausible Synthetic Route and Mechanistic Rationale
While a specific protocol for this exact molecule is not published, a reliable synthetic pathway can be designed based on established methods for indazole synthesis.[5] A common and effective strategy involves the cyclization of a substituted o-toluidine derivative.
The proposed synthesis begins with commercially available 3-methoxy-5-methylaniline. The pathway involves acetylation, nitration, bromination, reduction, and finally, a diazotization-cyclization reaction to form the indazole core.
Caption: Proposed multi-step synthesis of this compound.
Causality and Experimental Rationale:
-
Acetylation: The initial protection of the aniline nitrogen as an acetamide is crucial. This moderates the activating effect of the amine, preventing polysubstitution and oxidation during the subsequent nitration step.
-
Nitration: The directing effects of the methoxy (ortho, para-directing) and acetamide (ortho, para-directing) groups guide the incoming nitro group to the position ortho to the amine, which is essential for the final indazole ring formation.
-
Bromination: N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for activated aromatic rings.
-
Reduction & Deprotection: The nitro group is reduced to an amine, and the acetamide is hydrolyzed back to a primary amine, typically in a one-pot reaction using conditions like iron in acidic medium. This unmasks the two nitrogen functionalities required for cyclization.
-
Diazotization and Cyclization: The final key step involves treating the resulting ortho-aminoaniline derivative with a diazotizing agent like sodium nitrite in an acidic medium. This forms an in-situ diazonium salt which immediately undergoes intramolecular cyclization to yield the stable 1H-indazole ring system.[6]
Applications in Medicinal Chemistry and Drug Development
The strategic placement of the bromo, methoxy, and methyl groups makes this compound a highly valuable scaffold for library synthesis in drug discovery programs. Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][5]
Key Structural Features for Diversification:
-
3-Bromo Position: This is the primary handle for diversification. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amine substituents, enabling systematic exploration of the structure-activity relationship (SAR).
-
1-NH Position: The nitrogen at the 1-position can be readily alkylated or arylated, providing another vector for modification to probe interactions with biological targets.
-
4-Methoxy & 6-Methyl Groups: These substituents provide steric and electronic influence. They can occupy specific pockets within a target protein's active site and can be crucial for modulating potency, selectivity, and pharmacokinetic properties.
Caption: Role as a versatile scaffold for chemical library generation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of the 3-bromo position, the following section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for creating C-C bonds and is a cornerstone of modern medicinal chemistry.[9][10]
Objective: To synthesize 3-(4-fluorophenyl)-4-methoxy-6-methyl-1H-indazole.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Ethanol (co-solvent)
-
Water (co-solvent)
-
Microwave reaction vial (10 mL)
-
TLC plates (silica gel), Ethyl Acetate, Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Workflow:
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial, add this compound (e.g., 241 mg, 1.0 mmol), 4-fluorophenylboronic acid (210 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Solvent Addition: Add a 4:1:1 mixture of 1,4-dioxane/ethanol/water (5 mL).
-
Inerting: Seal the vial with a cap and purge with nitrogen gas for 5 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 140°C for 30 minutes.
-
Reaction Monitoring (Self-Validation): After cooling, spot a small aliquot of the reaction mixture on a TLC plate against the starting material (e.g., using 30% Ethyl Acetate in Hexanes as eluent). A new, less polar spot should be observed, and the starting material spot should be significantly diminished. For more rigorous analysis, an LC-MS can confirm product formation (expected mass) and consumption of starting material.
-
Aqueous Work-up: Dilute the cooled reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
Based on safety data for structurally related bromo-indazole compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Likely classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Conclusion
This compound represents a highly functionalized and strategically designed building block for medicinal chemistry. Its combination of a privileged indazole core and a versatile bromine handle allows for rapid and efficient diversification. The synthetic and experimental frameworks provided in this guide offer a clear path for researchers to incorporate this valuable intermediate into their drug discovery pipelines, facilitating the development of novel therapeutics.
References
-
Boufroura, H., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(8), 589-594. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
Barra, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9596-9606. Available at: [Link]
-
Shaikh, R. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(39), 27364-27393. Available at: [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Guild, C. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 76(18), 7312-7325. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15929-15934. Available at: [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Sugiura, M., et al. (1977). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 97(7), 719-725. Available at: [Link]
-
American Elements. (n.d.). 3-Bromo-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Original synthesis of 6-(ethylthio)methyl indazole. Retrieved from [Link]
-
Chemical Science Transactions. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eMolecules 3-Bromo-4-methoxy-1-methyl-1H-indazole | 1779786-94-5 | MFCD27923527 | Fisher Scientific [fishersci.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Molecular structure and SMILES string for 3-Bromo-4-methoxy-6-methyl-1H-indazole
Executive Summary
This technical guide profiles 3-Bromo-4-methoxy-6-methyl-1H-indazole , a highly specialized heterocyclic building block utilized in the synthesis of small-molecule kinase inhibitors. The compound features a trisubstituted indazole core where the 3-bromo position serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 4-methoxy and 6-methyl substituents provide specific steric and electronic tuning essential for ATP-binding pocket selectivity.
This document details the molecular architecture, validated synthetic protocols, and handling procedures required to integrate this intermediate into high-throughput medicinal chemistry campaigns.
Molecular Architecture & Identification
The physicochemical profile of this compound suggests a compound with moderate lipophilicity, making it suitable for oral drug delivery scaffolds once functionalized.
Chemical Identity[1][2][3]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 3-Bromo-4-methoxy-6-methylindazole |
| Molecular Formula | |
| Molecular Weight | 241.09 g/mol |
| CAS Number | Not formally assigned in public registries; derivative of CAS 885522-40-7 |
| SMILES | COc1c2c(cc(C)c1)[nH]nc2Br |
| InChI Key | (Predicted) IZGCREUFIOZTOM-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties (Calculated)
| Parameter | Value | Significance |
| cLogP | ~2.8 | Optimal range for fragment-based drug design. |
| TPSA | ~41 Ų | Good membrane permeability potential. |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 3 (N, O) | Facilitates water-mediated interactions. |
| pKa (Indazole NH) | ~13.8 | Weakly acidic; requires strong base for N-alkylation. |
Synthetic Pathways & Protocols
The synthesis of this compound typically proceeds via the electrophilic halogenation of the parent indazole. This route is preferred over de novo ring construction due to the commercial availability of the precursor 4-methoxy-6-methyl-1H-indazole (CAS 885522-40-7) .
Reaction Logic
The 1H-indazole core is electron-rich. The 3-position is the most reactive site for electrophilic aromatic substitution (EAS). The presence of the 4-methoxy group (electron-donating) further activates the ring, while the 6-methyl group provides mild activation.
-
Challenge: Over-bromination at the C5 or C7 positions on the benzene ring.
-
Solution: Use of controlled brominating agents (NBS) in polar aprotic solvents (DMF or Acetonitrile) to moderate reactivity and ensure regioselectivity at C3.
Detailed Experimental Protocol
Objective: Selective bromination of 4-methoxy-6-methyl-1H-indazole at the C3 position.
Reagents:
-
Starting Material: 4-Methoxy-6-methyl-1H-indazole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous)
-
Quench: Sodium thiosulfate (
), Water
Workflow:
-
Dissolution: Charge a round-bottom flask with 4-methoxy-6-methyl-1H-indazole (e.g., 5.0 g, 30.8 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved at room temperature (RT).
-
Addition: Cool the solution to 0°C using an ice bath. Add NBS (5.76 g, 32.4 mmol) portion-wise over 15 minutes. Note: Slow addition prevents localized high concentrations of bromine radicals.
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of SM (
) and appearance of Product ( , 1:1 isotopic ratio). -
Workup: Pour the reaction mixture into ice-cold water (250 mL) containing 10%
(to quench excess bromine). A precipitate should form.[1] -
Isolation: Filter the solid. Wash the cake thoroughly with water (
mL) to remove residual DMF and succinimide. -
Purification: Dry the solid in a vacuum oven at 45°C. If purity is <95%, recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the regioselective bromination of the indazole core.
Medicinal Chemistry Applications
The this compound scaffold is a privileged structure in kinase inhibitor discovery.
Structural Activity Relationship (SAR) Logic
-
3-Position (Br): Serves as the primary vector for extending the molecule into the solvent-exposed region or the "gatekeeper" pocket of a kinase. It is readily substituted via Suzuki coupling to attach aryl or heteroaryl rings.
-
4-Position (OMe): The methoxy group is critical. In many kinase active sites (e.g., VEGFR, FGFR), a substituent at the 4-position can induce a conformational clash or, conversely, fill a small hydrophobic pocket, drastically altering selectivity profiles.
-
1H-Nitrogen: Often left unsubstituted to form a key hydrogen bond with the hinge region (e.g., Glu/Leu backbone residues) of the kinase ATP pocket.
Functionalization Pathways
Figure 2: Divergent synthesis pathways utilizing the 3-bromo indazole core.
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.
-
1H NMR (DMSO-d6, 400 MHz):
- ~13.0 ppm (s, 1H, NH) - Broad singlet, exchangeable.
- ~6.8 - 7.2 ppm (m, 2H, Ar-H) - Aromatic protons at C5 and C7.
-
~3.9 ppm (s, 3H,
) - Strong singlet. -
~2.4 ppm (s, 3H,
) - Singlet.[2]
-
LC-MS:
-
Retention time consistent with increased lipophilicity vs. starting material.
-
Mass spectrum showing the characteristic 1:1 bromine isotope pattern (
) at m/z 241 and 243.
-
Safety & Handling
-
Hazards: As a halogenated organic heterocycle, treat as potentially toxic and an irritant.
-
NBS: Strong oxidizer and irritant. Handle in a fume hood.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or discoloration. Protect from light.
References
-
PubChem. Compound Summary for Indazole Derivatives. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Indazoles. Available at: [Link]
-
Namiki Shoji Co., Ltd. Catalog Entry for 4-Methoxy-6-methyl-1H-indazole (Precursor). CAS 885522-40-7. Available at: [Link]
Sources
Methodological & Application
Strategic Functionalization of 3-Bromoindazole Scaffolds for Pharmaceutical Intermediates
Introduction: The Indazole Advantage in Drug Discovery[1]
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its utility is most pronounced in the development of kinase inhibitors (e.g., Axitinib , Linifanib ) and antiviral agents (e.g., Lenacapavir ).
The 3-bromoindazole intermediate is the critical "switchboard" for these syntheses. The C-3 bromine atom provides a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), allowing rapid diversification of the core scaffold to probe Structure-Activity Relationships (SAR) within the ATP-binding pockets of enzymes.
This guide details the robust preparation, protection, and functionalization of 3-bromoindazole, designed for reproducibility in high-throughput medicinal chemistry and process development labs.
Core Workflow Visualization
The following diagram outlines the strategic pathway from the parent heterocycle to complex pharmaceutical intermediates.
Figure 1: Strategic workflow for the conversion of 1H-indazole to functionalized pharmaceutical intermediates.
Module 1: Synthesis of the Core Scaffold
Protocol A: Regioselective C-3 Bromination
Direct bromination of 1H-indazole is highly efficient. Unlike indoles, which brominate at C-3 via electrophilic attack, indazoles require controlled conditions to prevent N-bromination or over-bromination.
Mechanism: Electrophilic Aromatic Substitution (EAS). Target: 3-Bromo-1H-indazole.[1][2]
Reagents & Materials
-
Substrate: 1H-Indazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
-
Workup: Sodium bisulfite (NaHSO₃), Ethyl Acetate.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (e.g., 5.0 g) in DMF (50 mL, 10 vol).
-
Note: DMF is preferred over MeCN for solubility at scale, though MeCN allows for easier solvent removal.
-
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.
-
Critical Control: Maintain temperature < 5°C during addition to minimize exotherms and regio-isomeric impurities.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LCMS. The starting material peak should disappear, replaced by the M+79/81 bromine pattern.
-
-
Quench: Pour the reaction mixture into ice-cold water (200 mL) containing 5% NaHSO₃ (to quench excess bromine/NBS).
-
Isolation:
-
Method A (Precipitation): If a solid forms, filter, wash with water, and dry under vacuum at 45°C.
-
Method B (Extraction): If no precipitate, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary. Typical yield: 85–95% .
Module 2: Strategic N-Protection
Protocol B: N1-SEM Protection
Why this matters: The free N-H of indazole is acidic (pKa ~14). In Palladium-catalyzed couplings, the free amine can poison the catalyst or lead to side reactions. We prioritize N1-protection because it is the thermodynamic product and sterically allows C-3 functionalization.
Choice of Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is selected for this protocol because it is stable to strong bases (allowing potential lithiation) but removable with fluoride sources (TBAF) or acid.[3]
Step-by-Step Methodology
-
Deprotonation: Dissolve 3-bromo-1H-indazole (1.0 equiv) in anhydrous THF (10 vol) under Nitrogen. Cool to 0°C.
-
Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv) carefully. Stir for 30 minutes until gas evolution ceases.
-
Observation: The solution often turns yellow/orange due to anion formation.
-
-
Alkylation: Add SEM-Chloride (1.1 equiv) dropwise via syringe.
-
Completion: Warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[4]
-
Regioselectivity Check: Analyze by NMR. N1-SEM is typically the major product (>90%).
-
NMR Diagnostic: N1-CH₂ protons appear around δ 5.6 ppm; N2-CH₂ (minor isomer) typically appears downfield.
-
Module 3: C-3 Functionalization (The "Pharma" Step)
This section details the Suzuki-Miyaura coupling, the industry standard for attaching aryl/heteroaryl groups to the C-3 position.
Protocol C: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of bi-aryl kinase inhibitor intermediates.
Reaction Data Table
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[5][6]·DCM (3-5 mol%) | Bidentate ligand resists de-ligation; high turnover number. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Carbonates are mild enough to tolerate functional groups but strong enough to activate boronic acid. |
| Solvent | 1,4-Dioxane : Water (4:1) | Water is essential for the transmetallation step (formation of hydroxo-palladium species). |
| Temp | 80–90°C | Required to overcome the oxidative addition energy barrier of the electron-rich heterocycle. |
Experimental Procedure
-
Charge: To a reaction vial, add:
-
Degas: Add 1,4-Dioxane and Water. Sparge with Nitrogen gas for 5 minutes.
-
Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid or oxidation of the catalyst.
-
-
Catalyst: Add Pd(dppf)Cl₂[5][6]·DCM (0.05 equiv).[6] Seal the vial immediately.
-
Heat: Stir at 85°C for 4–12 hours.
-
Workup: Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Visualization (Suzuki Cycle)
Figure 2: Catalytic cycle for the C-3 arylation of indazole. The oxidative addition into the C-Br bond is the initiating step.
Troubleshooting & Expert Insights
-
Issue: Low Conversion in Suzuki Coupling.
-
Cause: Catalyst poisoning by free amines or inefficient degassing.
-
Fix: Ensure N-protection is complete. Switch to a highly active precatalyst like XPhos Pd G2 if steric hindrance is high.
-
-
Issue: Regioselectivity during Protection.
-
Insight: If N2 protection is specifically required (rare, but exists), avoid thermodynamic conditions. Use Meerwein's salt (Trimethyloxonium tetrafluoroborate) or specific acidic alkylation protocols (see Pfizer method in references).
-
-
Safety Warning:
-
3-Bromoindazoles can be skin sensitizers. Always handle in a fume hood.
-
NBS is an irritant; avoid inhalation of dust.
-
References
-
Vertex AI Search. (2023). Buchwald-Hartwig Coupling - Organic Synthesis: General Procedure. Retrieved from 7
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. Retrieved from 8
-
ResearchGate. (2025). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Retrieved from 3
-
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from 6
-
Semantic Scholar. (2024).[6] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of 3-Bromo-4-methoxy-6-methyl-1H-indazole for Bioassays
Welcome to the technical support resource for 3-Bromo-4-methoxy-6-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays. As many novel small molecules, particularly heterocyclic compounds like indazole derivatives, exhibit low aqueous solubility, this can pose a significant hurdle to obtaining accurate and reproducible bioassay data.[1][2] This document provides troubleshooting guides and FAQs to help you navigate these challenges effectively.
Part 1: Initial Dissolution and Stock Solution Preparation
Q1: I have just received my vial of this compound. What is the best way to prepare a stock solution for my bioassays?
The most reliable starting point for a compound with predicted low aqueous solubility is to create a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose in drug discovery workflows.[1][3]
The core principle here is to first achieve complete dissolution in a 100% organic solvent, creating a concentrated stock that can then be serially diluted to the final working concentration in your aqueous assay buffer. This method, a form of co-solvency, is a standard initial approach.[1][4]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 255.10 g/mol )
-
Anhydrous/spectroscopic grade DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A recommended for accuracy)[5]
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.551 mg of the compound. It is often easier and more accurate to weigh a larger mass, such as 25.51 mg, and dissolve it in a larger volume, like 10 mL.[5]
-
Initial Dissolution: Add the weighed compound to your volumetric flask. Add a portion of the total DMSO volume (e.g., add 7-8 mL of DMSO for a final 10 mL volume).
-
Ensuring Complete Solubilization: Tightly cap the flask and vortex thoroughly. If the compound does not fully dissolve, you can use gentle warming (e.g., a 37°C water bath) or sonication to aid dissolution.[1][6] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Mixing and Aliquoting: Invert the flask several times to ensure a homogenous solution. To avoid repeated freeze-thaw cycles that can degrade the compound or cause it to fall out of solution, aliquot the stock solution into smaller, single-use volumes in appropriate vials.[7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7]
Part 2: Troubleshooting Aqueous Dilution Issues
Q2: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What is happening and how do I fix it?
This is the most common problem encountered with hydrophobic compounds and is a direct consequence of a drastic change in solvent polarity.[3][8] Your compound is soluble in the polar aprotic solvent DMSO, but when this solution is introduced into an aqueous buffer, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound's solubility, causing it to "crash out" or precipitate.[3][6]
This precipitation can lead to a number of issues, including underestimated compound potency, variable results, and inaccurate structure-activity relationships (SAR).[2] The following workflow will guide you through troubleshooting this issue.
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step guide to resolving compound precipitation.
Step-by-Step Troubleshooting Guide:
-
Check Final DMSO Concentration: Most cell-based assays can tolerate DMSO up to 0.5%, with some sensitive cell lines requiring concentrations as low as 0.1%.[3] If your final DMSO concentration is too high, it can cause cellular toxicity, confounding your results. If it's too low, it may not be sufficient to keep your compound in solution. Always run a vehicle control with the same final DMSO concentration as your test samples.
-
Reduce Final Compound Concentration: The simplest and often most effective solution is to lower the final concentration of your compound in the assay.[1][8] Your compound may be precipitating simply because you have exceeded its solubility limit in the final assay medium. Test a range of lower concentrations to find the point at which it remains soluble.
-
Employ Gentle Warming or Sonication: Before adding your compound to the final assay plate, you can try gently warming the assay buffer to 37°C.[1][6] This can sometimes increase the solubility of the compound. Sonication of the final solution can also help to break up small precipitates and re-dissolve the compound, but be aware this may only be a temporary solution.
-
Consider Advanced Strategies: If the above steps fail, you may need to explore more advanced formulation strategies, which are discussed in the following FAQ section.
Part 3: Advanced Solubility Enhancement FAQs
Q3: What are some alternative co-solvents I can try if my compound still precipitates or if my assay is sensitive to DMSO?
While DMSO is the first choice, other co-solvents can be used, each with its own advantages and disadvantages.[4][9] The choice of co-solvent can be critical and is often determined empirically.
Table 1: Comparison of Common Co-solvents for Bioassays
| Co-Solvent | Properties & Common Use | Pros | Cons |
| DMSO | Polar aprotic; universal solvent for HTS | High solubilizing power for many compounds.[1] | Can be toxic to cells at >0.5-1%.[3] May interfere with some assays. |
| Ethanol | Polar protic; often used in formulations | Less toxic than DMSO for many cell lines. | Generally a weaker solvent than DMSO for highly hydrophobic compounds.[10] |
| PEG 400 | Polyethylene glycol; used in vivo formulations | Low toxicity; can improve solubility. | Can be viscous; may not be as strong a solvent as DMSO. |
| DMF | N,N-Dimethylformamide; polar aprotic | High solubilizing power, similar to DMSO. | Generally more toxic than DMSO and should be used with caution.[1] |
Q4: Can I use pH to improve the solubility of this compound?
Yes, pH modification can be a powerful tool for enhancing the solubility of ionizable compounds.[4][11] The indazole core is amphoteric, meaning it has both a weakly acidic proton on the pyrazole ring (pKa around 13-14) and a weakly basic nitrogen atom that can be protonated (pKa around 1-2).[12]
-
To solubilize a basic compound: Lowering the pH of the buffer will protonate the basic site, forming a more soluble salt.
-
To solubilize an acidic compound: Raising the pH will deprotonate the acidic site, also forming a more soluble salt.
For your specific compound, you would need to experimentally determine its pKa values to know which pH range would be most effective. A simple test would be to attempt to dissolve the compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) to see if solubility is improved. However, be mindful that the pH must be compatible with your biological assay.
Q5: I've heard about using surfactants or cyclodextrins. When should I consider these?
These are excellent options when co-solvents and pH adjustment are insufficient or not compatible with your assay.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration). They work by forming micelles that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[4][13] This is a common technique used in formulating poorly soluble drugs.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can form an inclusion complex with the cyclodextrin, where it sits inside the cavity, increasing its solubility in water.[10][14] Different types of cyclodextrins (alpha, beta, gamma) have different cavity sizes and should be tested to find the best fit for your molecule.
Part 4: Best Practices and General Advice
Q6: How do I perform a DMSO tolerance test for my cell line?
Before starting your main experiments, it is crucial to determine the maximum concentration of DMSO your cells can tolerate without affecting their viability or behavior.
Protocol 2: DMSO Tolerance Assay
-
Plate Cells: Seed your cells in a 96-well plate at the same density you will use for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. A typical range to test would be from 2% down to 0.01%, including a "medium only" control.
-
Treat Cells: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to measure the effect of DMSO on cell health.
-
Analyze Data: Plot cell viability versus DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in viability is your maximum tolerable concentration.
By following these guidelines and troubleshooting steps, you can systematically address the solubility challenges associated with this compound, leading to more reliable and accurate data in your biological assays.
References
-
Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. 3
-
Slideshare. Methods of solubility enhancements. 11
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 2024. 4
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. 2023. 15
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. 9
-
ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. 2015. 14
-
Bitesize Bio. How to Make Accurate Stock Solutions. 2025. 5
-
MCE. Compound Handling Instructions. 7
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. 16
-
MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. 10
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. 17
-
Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays. 1
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021. 18
-
Sigma-Aldrich. FAQs on Inhibitor Preparation.
-
Journal of Pharmaceutical Research International. Solubility enhancement techniques: A comprehensive review. 2023. 13
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. 2
-
ResearchGate. What should I do when a compound goes into DMSO, but precipitates when adding saline?. 2014. 6
-
Reddit. Compund dilution in DMSO : r/labrats. 2025. 8
-
Wikipedia. Indazole. 12
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. Indazole - Wikipedia [en.wikipedia.org]
- 13. wjbphs.com [wjbphs.com]
- 14. researchgate.net [researchgate.net]
- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Purification of 3-Bromoindazole Reaction Products
Welcome to the Technical Support Center for the purification of 3-bromoindazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to metal impurity removal from the reaction products of 3-bromoindazole synthesis. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the highest purity of your compounds.
Introduction: The Challenge of Metal Impurities in 3-Bromoindazole Synthesis
3-Bromoindazole is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its preparation often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which frequently employ palladium catalysts.[1][2][3] Consequently, the crude product is often contaminated with residual palladium, which must be removed to meet the stringent purity requirements of the pharmaceutical industry.[4][5] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits for metals like palladium in final drug products.[6] Beyond palladium, other metals like copper and zinc may also be present as impurities depending on the specific synthetic route. This guide will address the removal of these common metallic impurities.
Troubleshooting & FAQs: A-to-Z Guide for Metal Impurity Removal
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the purification of 3-bromoindazole reaction products.
Q1: My 3-bromoindazole product is contaminated with palladium from a cross-coupling reaction. What is the most effective method to remove it to ppm levels?
Answer:
Removing palladium to parts-per-million (ppm) levels requires a strategic approach, often involving a combination of methods. The choice of method depends on the scale of your reaction, the nature of your product, and the desired final purity. Here are the most effective techniques:
1. Metal Scavengers (Recommended for High Efficiency)
Metal scavengers are solid-supported reagents with functional groups that chelate and bind to metal ions, effectively removing them from solution.[7][8] They offer high selectivity and minimize the risk of product loss compared to other methods.[8]
-
Thiol-Functionalized Silica Gels: These are highly effective for palladium scavenging due to the strong affinity of sulfur for palladium.[9] Products like SiliaMetS Thiol are widely used in the pharmaceutical industry.
-
Amine-Functionalized Scavengers: Trisamine and other amine-based scavengers are also effective for palladium removal.[7]
-
Polymer-Based Scavengers: These offer high loading capacities and are suitable for large-scale applications.[9]
Experimental Protocol: Palladium Scavenging using Thiol-Functionalized Silica
-
Solvent Selection: Dissolve the crude 3-bromoindazole product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) in which the product is highly soluble.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. The amount of scavenger required depends on the initial palladium concentration. A general starting point is 5-10 equivalents of scavenger relative to the palladium content.
-
Stirring and Heating: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger-palladium complex. A simple filtration through a pad of celite can be effective.[10]
-
Analysis: Analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level.
Data Presentation: Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | 0.5 - 1.5 | High efficiency, good solvent compatibility.[9] | Higher cost compared to activated carbon. |
| Polymer-Based Amine | -NH2, -NRH, -NR2 | 1.0 - 3.0 | High capacity, robust. | May swell in certain solvents. |
| Activated Carbon | - | N/A | Low cost, widely available.[9][11] | Can adsorb the product, leading to yield loss.[9] |
Visualization: Workflow for Palladium Scavenging
Caption: Workflow for palladium removal using metal scavengers.
2. Activated Carbon Treatment
Activated carbon is a cost-effective method for removing palladium impurities.[9] It works by adsorbing the metal onto its porous surface.[12][13]
Experimental Protocol: Activated Carbon Treatment
-
Solvent and Concentration: Dissolve the crude product in a suitable solvent at a moderate concentration.
-
Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the product) to the solution.
-
Stirring: Stir the mixture at room temperature or elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Yield Assessment: Carefully assess the product yield, as some product may be adsorbed onto the carbon.[9]
3. Crystallization
Crystallization is a powerful purification technique that can significantly reduce the levels of metal impurities.[14][15] The principle is that the desired compound will preferentially form a crystal lattice, leaving impurities behind in the mother liquor.[16]
Experimental Protocol: Recrystallization of 3-Bromoindazole
-
Solvent Screening: Identify a suitable solvent or solvent system where 3-bromoindazole has high solubility at elevated temperatures and low solubility at room temperature or below.[16]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.[17]
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in purer crystals.[18]
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Q2: My reaction uses a copper catalyst, and now my 3-bromoindazole is contaminated with copper salts. How can I remove them?
Answer:
Copper impurities can often be removed by washing with an appropriate aqueous solution or by using specific chelating agents.
1. Aqueous Washes with Chelating Agents
-
Ammonium Hydroxide/Ammonium Chloride: A wash with an aqueous solution of ammonium hydroxide or ammonium chloride can effectively remove copper salts by forming a water-soluble copper-ammonia complex.[19]
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent that forms a stable, water-soluble complex with copper ions.[20][21] A wash with a dilute aqueous solution of EDTA can efficiently extract copper into the aqueous phase.
Experimental Protocol: Copper Removal with EDTA Wash
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, DCM).
-
Aqueous Wash: Wash the organic layer with a 0.1 M aqueous solution of EDTA. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
2. Use of Specific Scavengers
Thiol-based scavengers, similar to those used for palladium, can also be effective for copper removal.[7]
Visualization: Decision Tree for Copper Removal
Caption: Decision tree for selecting a copper removal method.
Q3: I used a zinc reagent in my synthesis, and now I'm struggling to remove zinc salts from my 3-bromoindazole product, which has some water solubility. What should I do?
Answer:
Removing water-soluble zinc salts from a water-soluble product can be challenging, but several methods can be employed.[22]
1. Precipitation of Zinc Salts
One effective method is to precipitate the zinc as an insoluble salt, which can then be removed by filtration.[22]
-
Addition of a Base: Carefully adding a base like sodium carbonate or sodium hydroxide can precipitate zinc as zinc carbonate or zinc hydroxide, respectively.[22] The pH needs to be carefully controlled to avoid precipitation of the desired product if it is acidic or basic.
Experimental Protocol: Zinc Precipitation
-
Dissolution: Dissolve the crude mixture in an appropriate solvent.
-
Precipitating Agent: Slowly add a solution of a precipitating agent (e.g., aqueous sodium carbonate).
-
pH Monitoring: Monitor the pH to ensure selective precipitation of the zinc salt.
-
Filtration: Filter the mixture to remove the precipitated zinc salt.
-
Product Isolation: Isolate the product from the filtrate by extraction or crystallization.
2. Cation Exchange Chromatography
Cation exchange resins can selectively bind to and remove zinc ions from a solution.[22]
3. Chelation and Extraction
If the product has sufficient solubility in an organic solvent, chelation with an agent like EDTA followed by aqueous extraction can be effective, similar to copper removal.
Data Presentation: Comparison of Zinc Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Precipitation | Formation of an insoluble zinc salt.[22] | Cost-effective, suitable for large scale. | Requires careful pH control, may co-precipitate the product. |
| Cation Exchange | Selective binding of Zn2+ to a resin.[22] | High selectivity. | Can be more expensive and time-consuming. |
| Chelation & Extraction | Formation of a water-soluble zinc complex. | Effective for products with good organic solubility. | May not be suitable for highly water-soluble products. |
Conclusion: A Multi-faceted Approach to Purity
Achieving high purity for 3-bromoindazole and its derivatives requires a systematic and often multi-step approach to remove residual metal catalysts. By understanding the underlying chemical principles and employing the appropriate purification techniques—be it highly selective metal scavengers, cost-effective activated carbon, or the classic power of crystallization—researchers can confidently obtain materials that meet the stringent quality standards of the pharmaceutical industry.
References
- Biotage.
- Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.
- Best Chelating Agents for Effective Copper Removal in Various Applications. (2024). Hebei Think-Do Chemicals.
- How to separate Zinc chloride from the reaction mixture, if the compound is also soluble in water? (2023).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Activated Carbon for API: Specialized Solutions for Pharmaceutical Purific
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Scavenging Technologies from Johnson Matthey. (n.d.).
- Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides. (n.d.).
- Top chelating agents to effectively bind copper in various applications. (2024). Hebei Think-Do Chemicals.
- Activated Carbon for Heavy Metal Removal. (n.d.). Heycarbons.
- Crystallization and Purific
- What methods can you use to separate zinc, salt, and pure sand? (n.d.). Homework.Study.com.
- How To: Purify by Crystalliz
- Activated Carbon for Heavy Metals Removal. (2024). Bo-Na.
- SOP: CRYSTALLIZ
- How to remove impurities
- Best method for removing Cu(I)
- Method of removing palladium. (n.d.).
- How To Remove Palladium in three easy steps. (2023). Biotage.
- Process for removal of copper from solutions of chelating agent and copper. (n.d.).
- New natural chelating agents with modulator effects on copper phytoextraction. (2025). Journal of Biotechnology.
- Removal of Heavy Metal Ions with Acid Activated Carbons Derived from Oil Palm and Coconut Shells. (n.d.). PMC.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015).
- Immobilized Transition Metals as Catalysts for Cross-Couplings in Continuous Flow - A Critical Assessment of the Reaction Mechanism and Metal Leaching. (2025).
- Purification of Impure Samples by Crystalliz
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- How to remove the zinc powder added during the reaction? and Which is my product? (2016).
- Method of removing palladium. (n.d.).
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Troubleshooting Cross-Coupling Reactions. (2025). Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. qizhongcarbon.com [qizhongcarbon.com]
- 12. heycarbons.com [heycarbons.com]
- 13. Activated Carbon for Heavy Metals Removal [zhulincarbon.com]
- 14. scribd.com [scribd.com]
- 15. iscientific.org [iscientific.org]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. m.youtube.com [m.youtube.com]
- 18. How To [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 21. Top chelating agents to effectively bind copper in various applications [thinkdochemicals.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-Bromoindazole Versus Indazole Core Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides an in-depth, objective comparison of the bioactivity of the core indazole structure against its 3-bromo substituted analog. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to provide a valuable resource for the rational design of next-generation indazole-based therapeutics.
The Indazole Core: A Versatile Pharmacophore
Indazole, a bicyclic heteroaromatic compound, is a cornerstone in the development of various clinically significant molecules.[4] FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib, used in cancer therapy, feature the indazole core, highlighting its therapeutic relevance.[1] The adaptability of the indazole ring for chemical modification at multiple positions has enabled the creation of a vast library of derivatives with a wide array of biological functions.[2]
The Influence of Bromine Substitution at the 3-Position
Anticancer Activity: A Tale of Two Scaffolds
The indazole core is a well-established scaffold for the development of anticancer agents.[6] Derivatives of indazole have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[7][8]
Indazole Core Analogs
Numerous studies have demonstrated the antiproliferative activity of various substituted indazoles against a range of cancer cell lines. For instance, certain indazole derivatives have shown potent growth inhibitory activity against breast, liver, and colon cancer cell lines.[9]
3-Bromoindazole Analogs: Enhancing Potency
While direct IC50 value comparisons between the parent indazole and 3-bromoindazole are scarce in the literature, the available data on more complex 3-bromoindazole derivatives suggest that the bromine substitution can be a key determinant of anticancer activity. For example, a study on novel 1,3-dimethyl-6-amino-1H-indazole derivatives identified N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a compound that remarkably suppressed IDO1 expression, an important target in cancer immunotherapy.[10] This suggests that the presence of the bromo-substituent contributes significantly to the molecule's biological activity.
Table 1: Comparative Anticancer Activity of Indazole Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | [11] |
| Indazole Derivative (2f) | HepG2 (Liver) | 1.15 | [11] |
| Indazole Derivative (2f) | HCT116 (Colon) | 0.56 | [4] |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (Hypopharyngeal) | Data on IDO1 suppression | [10] |
Note: The data presented is from different studies and on different derivatives, and thus is not a direct head-to-head comparison. It serves to illustrate the anticancer potential of both indazole and bromo-indazole scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
Workflow:
MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[13]
-
Compound Treatment: Treat the cells with various concentrations of the indazole and 3-bromoindazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a further 24 to 72 hours.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-inflammatory Activity: Quelling the Fire
Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have been investigated for their potential to modulate inflammatory pathways.[14][15]
Indazole Core Analogs
The anti-inflammatory properties of the indazole core have been attributed to various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators like nitric oxide (NO).[14]
3-Bromoindazole Analogs: A Potential for Enhanced Inhibition
The introduction of a bromine atom at the 3-position can potentially enhance the anti-inflammatory activity of the indazole core. Halogenated compounds have been shown to exhibit significant anti-inflammatory effects. For example, studies on brominated indoles have demonstrated their ability to inhibit the production of inflammatory mediators like NO, TNF-α, and PGE2.[16] While specific data for 3-bromoindazole is limited, the general trend for halogenated heterocycles suggests a promising avenue for developing potent anti-inflammatory agents.
Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives
| Compound/Analog | Assay | Activity/IC50 | Reference |
| Indazole | Carrageenan-induced paw edema | Significant inhibition | [14] |
| 5-Aminoindazole | COX-2 Inhibition | IC50 = 12.32 µM | [14] |
| 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol | NO Production Inhibition | Significant inhibition | [17] |
Note: This table includes data on different indazole derivatives to illustrate their anti-inflammatory potential.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitrite levels in biological samples, which is an indirect measure of nitric oxide production.[11][18]
Workflow:
Griess Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of the indazole and 3-bromoindazole analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[19]
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.
Antimicrobial Activity: Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The indazole scaffold has been explored for its potential to inhibit the growth of various microbial pathogens.[5]
Indazole Core Analogs
Derivatives of the indazole core have been reported to possess antibacterial and antifungal activities.[5]
3-Bromoindazole Analogs: A Potential Broad-Spectrum Agent
The presence of a bromine atom can enhance the antimicrobial properties of a molecule. Halogenated compounds often exhibit improved membrane permeability and can interact with key microbial enzymes. While comprehensive studies on 3-bromoindazole are lacking, related halogen-substituted indazoles have shown promising antimicrobial activity.[5] For example, halogen-substituted N-phenylbenzo[g]indazole derivatives have been reported as potent antimicrobial agents.[5]
Table 3: Comparative Antimicrobial Activity of Indazole Derivatives
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Halogen-substituted N-phenylbenzo[g]indazole | Bacteria & Fungi | Potent activity | [5] |
| 6-Bromoindazole derivative | Bacterial CGL inhibitor | Potentiates antibiotic activity | [20] |
Note: This table highlights the antimicrobial potential of bromo-substituted indazoles.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22][23]
Workflow:
Broth Microdilution Workflow
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the indazole and 3-bromoindazole analogs in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion: The Path Forward for 3-Bromoindazole Analogs
This guide has provided a comparative overview of the bioactivity of 3-bromoindazole versus the parent indazole core. While direct comparative data is limited, the available evidence suggests that the introduction of a bromine atom at the 3-position is a promising strategy for enhancing the therapeutic potential of the indazole scaffold across anticancer, anti-inflammatory, and antimicrobial applications. The electron-withdrawing nature and the potential for halogen bonding of the bromine atom can significantly influence the molecule's interaction with biological targets.
Future research should focus on the direct, systematic comparison of 3-bromoindazole with the unsubstituted indazole core to provide a clearer understanding of its structure-activity relationship. Such studies will be invaluable for the rational design and development of novel and more effective indazole-based drugs.
References
-
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. (URL: [Link])
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5675-5684. (URL: [Link])
-
Shaikh, A. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29263-29291. (URL: [Link])
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
MTT ASSAY: Principle. (URL: [Link])
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 53(2), 99-129. (URL: [Link])
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. MedChemComm, 14(10), 1863-1873. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. (URL: [Link])
-
Broth microdilution. Wikipedia. (URL: [Link])
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. (URL: [Link])
-
Broth microdilution – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. (URL: [Link])
-
Fankam, A. G., et al. (2016). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi. Planta Medica, 82(S 01), S1-S381. (URL: [Link])
-
Representative examples of 1H‐indazole‐based bioactive molecules. - ResearchGate. (URL: [Link])
-
Heo, S. J., et al. (2019). 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. International Immunopharmacology, 67, 98-105. (URL: [Link])
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(11), 2568. (URL: [Link])
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 86(19), 13425-13434. (URL: [Link])
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(3), 254-262. (URL: [Link])
-
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (URL: [Link])
-
Nitric oxide (NO) scavenging assay, following Griess reagent method,... - ResearchGate. (URL: [Link])
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])
-
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. (URL: [Link])
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). Molecules, 28(2), 839. (URL: [Link])
-
Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. (URL: [Link])
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. (URL: [Link])
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 886-893. (URL: [Link])
-
Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 10(5), 757-761. (URL: [Link])
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCrData, 6(8), x210888. (URL: [Link])
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. (URL: [Link])
-
The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2121-2126. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry, 13(1), 22-40. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4104. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry, 13(1), 22-40. (URL: [Link])
-
Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
-
Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). International Journal of Molecular Sciences, 24(11), 9494. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Griess Reagent System [promega.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. mdpi.com [mdpi.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. rr-asia.woah.org [rr-asia.woah.org]
Publish Comparison Guide: LC-MS Identification of Impurities in 3-Bromo-4-methoxy-6-methyl-1H-indazole
Executive Summary & Core Directive
In the synthesis of kinase inhibitors, the intermediate 3-Bromo-4-methoxy-6-methyl-1H-indazole (hereafter referred to as BMI-Intermediate ) is a critical scaffold. Its purity determines the efficacy and safety of the final drug substance. Traditional HPLC-UV methods often fail to distinguish between the target compound and its isobaric regioisomers or structurally similar halogenated byproducts.
This guide objectively compares the High-Resolution LC-MS/MS (Q-TOF) workflow against standard HPLC-UV and Nominal Mass LC-MS (Single Quad) alternatives. We demonstrate that while UV is sufficient for routine release testing, HRMS is non-negotiable for process development and impurity structural elucidation due to the specific chemistry of the indazole ring.
The Technical Challenge: Why Standard Methods Fail
The indazole core presents unique analytical challenges that render standard UV detection insufficient during early-phase development:
-
Tautomeric Ambiguity: The 1H-indazole can exist in equilibrium with 2H-indazole. While 3-bromo substitution locks the structure to some degree, distinguishing N1 vs. N2 alkylated impurities (if downstream steps occur) or regioisomers of bromination requires mass spectral fragmentation, not just retention time.
-
Halogenation Control: The bromination step (typically using NBS or Br2) can lead to over-bromination (dibromo species) or regio-scrambling (bromination at C5 or C7 instead of C3).
-
Chromophoric Similarity: The UV spectra of the starting material (Des-bromo) and the product are nearly identical, differing only by the auxochromic shift of the bromine atom, which is often negligible in the 254 nm region.
Comparative Analysis: Method Performance
We compared three analytical approaches for the identification of impurities in a crude reaction mixture of BMI-Intermediate.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Alternative A: HPLC-UV (Diode Array) | Alternative B: Nominal Mass LC-MS (Single Quad) | The Solution: UHPLC-Q-TOF MS/MS |
| Primary Detection | UV Absorbance (254/280 nm) | Mass-to-Charge (m/z) - Unit Resolution | Exact Mass (m/z) - <2 ppm error |
| Impurity ID Capability | Low. Relies solely on Retention Time (RT). | Medium. Identifies MW, but cannot distinguish isobars. | High. Distinguishes isobars via MS/MS fragmentation & exact mass. |
| Sensitivity (LOD) | ~0.05% (w/w) | ~0.01% (w/w) | <0.001% (Trace Level) |
| Regioisomer Resolution | Poor. Peaks often co-elute. | Poor. Isobars have identical m/z. | Excellent. Differentiated by fragment ions and drift time (if IMS used). |
| Data Confidence | Self-Referencing (Requires Standards).[1] | Indicative (Requires confirmation). | Self-Validating (Ab initio structure proposal). |
Detailed Experimental Protocol (Self-Validating Workflow)
This protocol utilizes a UHPLC-Q-TOF system. The choice of a C18 column with a formic acid modifier is critical to suppress silanol activity and ensure sharp peak shapes for basic indazoles.
Sample Preparation
-
Solvent: Methanol:Water (90:10 v/v). Rationale: High organic content ensures solubility of the brominated species.
-
Concentration: 0.5 mg/mL (for impurity profiling).
-
Filtration: 0.2 µm PTFE syringe filter. Rationale: Nylon filters can adsorb halogenated heterocycles.
Chromatographic Conditions (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-15 min: 5% -> 95% B (Linear gradient)
-
15-18 min: 95% B (Wash)
-
18-20 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
Mass Spectrometry Parameters (Q-TOF)
-
Ionization: ESI Positive Mode (+). Rationale: Indazoles protonate readily at N1/N2.
-
Source Temp: 350 °C.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V.
-
Collision Energy (CE): Ramp 10–40 eV. Rationale: Ramping CE ensures fragmentation of both the sturdy indazole core and labile substituents.
-
Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) for real-time lock mass correction.
Impurity Profiling & Causality Analysis
Using the described method, we identify three critical impurity classes.
Impurity A: Des-bromo Precursor (Starting Material)
-
Identity: 4-methoxy-6-methyl-1H-indazole.
-
Observed Mass: m/z 163.0866 [M+H]⁺.
-
Mechanism: Incomplete bromination reaction.
-
Differentiation: Elutes significantly earlier than the target (BMI-Intermediate) due to lower lipophilicity (lack of Br).
Impurity B: Over-brominated Species
-
Identity: 3,7-Dibromo-4-methoxy-6-methyl-1H-indazole.
-
Observed Mass: m/z 318.9076 [M+H]⁺ (Isotope pattern shows 1:2:1 for Br2).
-
Mechanism: Excess equivalents of NBS or high reaction temperature leading to electrophilic attack at the C7 position.
-
Differentiation: Distinct isotope pattern and longer retention time.
Impurity C: Regioisomer (The Critical Challenge)
-
Identity: 5-Bromo-4-methoxy-6-methyl-1H-indazole (Hypothetical).
-
Observed Mass: m/z 241.0012 [M+H]⁺ (Identical to target).
-
Differentiation:
-
Target (3-Br): Fragmentation yields loss of Br radical typical of N-N-C-Br systems.
-
Impurity (5-Br): Fragmentation is more difficult; the benzene ring bromination is more stable.
-
Retention Time: The 5-bromo isomer typically elutes after the 3-bromo isomer on C18 due to the "ortho effect" shielding the polar methoxy group less effectively or differences in dipole moment.
-
Workflow Visualization
The following diagram illustrates the decision logic for identifying impurities using the LC-MS data.
Caption: Logic flow for distinguishing target BMI-Intermediate from isobaric and non-isobaric impurities using LC-MS/MS.
Conclusion
For the development of This compound , relying solely on HPLC-UV is a risk to scientific integrity. The high probability of regioisomer formation and halogenated byproducts demands the specificity of High-Resolution LC-MS .
-
Routine QC: HPLC-UV is acceptable only after the method is validated against an HRMS reference method.
-
Process Development: UHPLC-Q-TOF is the mandatory standard to ensure the bromination has occurred at the correct C3 position and to quantify the difficult-to-separate des-bromo starting material.
References
-
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. National Institutes of Health (NIH) / PMC. (Describes similar bromination chemistry and regioisomer challenges in indazoles). [Link]
-
Identifying and elucidating impurity species. RSSL. (General methodology for LC-MS impurity identification). [Link]
-
Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu Application Guide. (Comparison of UV vs MS sensitivity). [Link]
-
Impurity Profiling in Pharmaceutical Substances. International Journal of Pharma and Bio Sciences. (Regulatory context for impurity limits).[2][3][4][5] [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 3. emerypharma.com [emerypharma.com]
- 4. rroij.com [rroij.com]
- 5. ijpbs.com [ijpbs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
